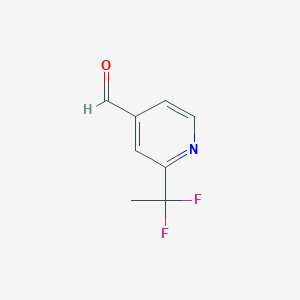
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a chemical compound with the molecular formula C11H16N2 It belongs to the class of benzazepines, which are bicyclic compounds containing a benzene ring fused to an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-1,2,3,4-tetrahydroisoquinoline with suitable reagents to form the benzazepine ring system . The reaction conditions often include the use of strong bases and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: This compound has a carbonyl group at the 2-position, which significantly alters its chemical properties.
Uniqueness
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is unique due to its specific ring structure and the presence of the amine group. This combination of features gives it distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-13-8-4-6-10(12)9-5-2-3-7-11(9)13/h2-3,5,7,10H,4,6,8,12H2,1H3 |
Clé InChI |
PDQVHQFMLCZJPB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
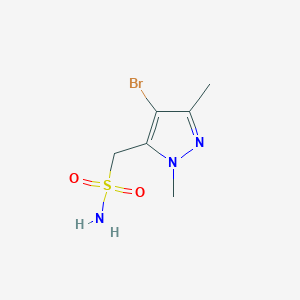
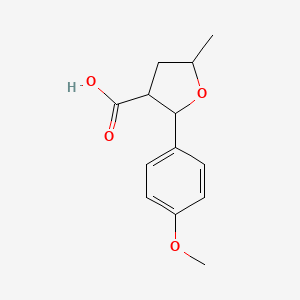
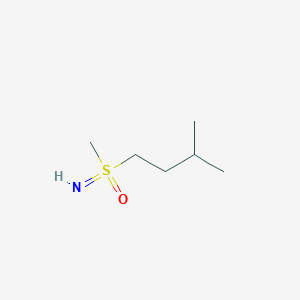
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)
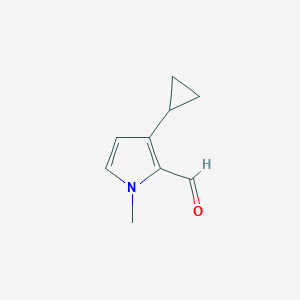
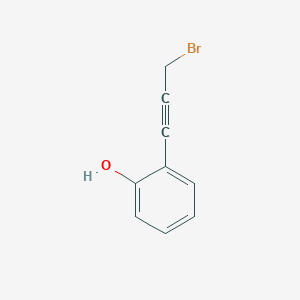


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13223201.png)
